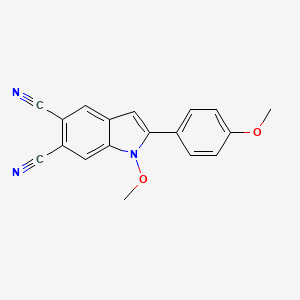

1-methoxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile

Descripción

El 1-metoxi-2-(4-metoxifenil)-1H-indol-5,6-dicarbonitrilo es un compuesto orgánico que pertenece a la clase de los derivados del indol. Los derivados del indol son conocidos por sus diversas actividades biológicas y a menudo se utilizan en química medicinal para el desarrollo de fármacos. Este compuesto presenta un grupo metoxi en la primera posición, un grupo 4-metoxifenil en la segunda posición y dos grupos ciano en las posiciones quinta y sexta del anillo indol.

Propiedades

Fórmula molecular |

C18H13N3O2 |

|---|---|

Peso molecular |

303.3 g/mol |

Nombre IUPAC |

1-methoxy-2-(4-methoxyphenyl)indole-5,6-dicarbonitrile |

InChI |

InChI=1S/C18H13N3O2/c1-22-16-5-3-12(4-6-16)17-8-13-7-14(10-19)15(11-20)9-18(13)21(17)23-2/h3-9H,1-2H3 |

Clave InChI |

YXBGIKFAHUXXLE-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3N2OC)C#N)C#N |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 1-metoxi-2-(4-metoxifenil)-1H-indol-5,6-dicarbonitrilo se puede lograr mediante un proceso de varios pasos que implica los siguientes pasos clave:

Formación del Núcleo Indol: El núcleo indol se puede sintetizar mediante la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con un aldehído o cetona en condiciones ácidas.

Introducción del Grupo Metoxilo: El grupo metoxi se puede introducir mediante metilación usando yoduro de metilo y una base como carbonato de potasio.

Unión del Grupo 4-Metoxifenilo: Esto se puede lograr mediante una reacción de acoplamiento de Suzuki entre un derivado de ácido bórico de 4-metoxifenilo y el núcleo indol.

Introducción de Grupos Ciano: Los grupos ciano se pueden introducir mediante una reacción de Sandmeyer, donde la sal de diazonio correspondiente se trata con cianuro de cobre(I).

Métodos de Producción Industrial

La producción industrial de 1-metoxi-2-(4-metoxifenil)-1H-indol-5,6-dicarbonitrilo probablemente implicaría la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación de las reacciones a escala industrial.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 1-metoxi-2-(4-metoxifenil)-1H-indol-5,6-dicarbonitrilo puede sufrir varias reacciones químicas, incluyendo:

Oxidación: Los grupos metoxi se pueden oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.

Reducción: Los grupos ciano se pueden reducir a aminas primarias usando agentes reductores como hidruro de litio y aluminio.

Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Se puede emplear hidruro de litio y aluminio o hidrogenación con un catalizador de paladio.

Sustitución: Se pueden utilizar nucleófilos como tioles o aminas en presencia de una base como hidruro de sodio.

Principales Productos Formados

Oxidación: Formación de aldehídos o ácidos carboxílicos.

Reducción: Formación de aminas primarias.

Sustitución: Formación de tioéteres o aminas secundarias.

Aplicaciones Científicas De Investigación

El 1-metoxi-2-(4-metoxifenil)-1H-indol-5,6-dicarbonitrilo tiene varias aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Estudiado por sus posibles actividades biológicas, incluyendo propiedades antiinflamatorias y anticancerígenas.

Medicina: Investigado por su potencial como agente terapéutico en el desarrollo de fármacos.

Industria: Utilizado en la síntesis de tintes y pigmentos debido a su estructura de núcleo indol.

Mecanismo De Acción

El mecanismo de acción del 1-metoxi-2-(4-metoxifenil)-1H-indol-5,6-dicarbonitrilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:

Unión a Enzimas: Inhibición o activación de enzimas específicas involucradas en vías metabólicas.

Interacción con Receptores: Modulación de la actividad del receptor para influir en las vías de señalización celular.

Alteración de la Expresión Génica: Afecta la expresión de genes involucrados en la inflamación, la proliferación celular y la apoptosis.

Comparación Con Compuestos Similares

Compuestos Similares

1-metoxi-2-fenil-1H-indol-5,6-dicarbonitrilo: Carece del grupo 4-metoxi en el anillo fenilo.

1-metoxi-2-(4-hidroxifenil)-1H-indol-5,6-dicarbonitrilo: Tiene un grupo hidroxilo en lugar de un grupo metoxi en el anillo fenilo.

1-metoxi-2-(4-clorofenil)-1H-indol-5,6-dicarbonitrilo: Contiene un átomo de cloro en lugar de un grupo metoxi en el anillo fenilo.

Singularidad

El 1-metoxi-2-(4-metoxifenil)-1H-indol-5,6-dicarbonitrilo es único debido a la presencia de ambos grupos metoxi y grupos ciano, que pueden influir en su reactividad química y actividad biológica. La combinación de estos grupos funcionales puede mejorar su potencial como agente terapéutico y su utilidad en varias reacciones químicas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.